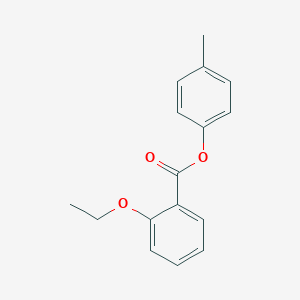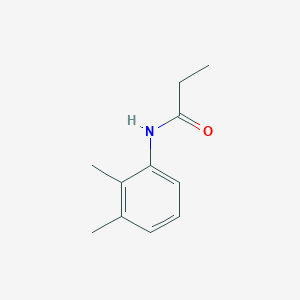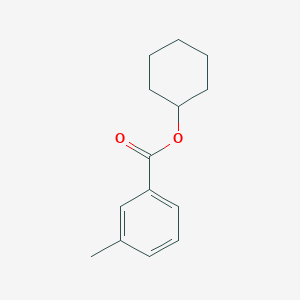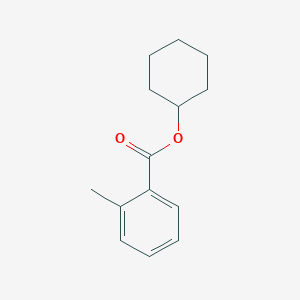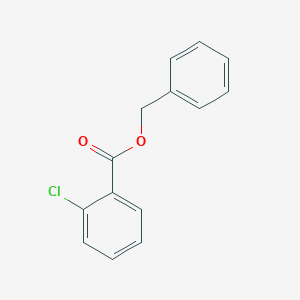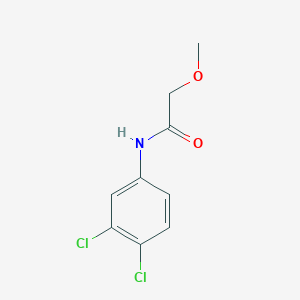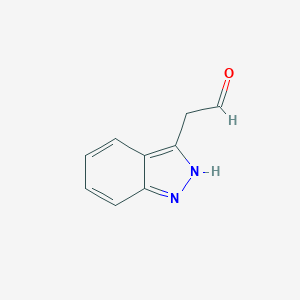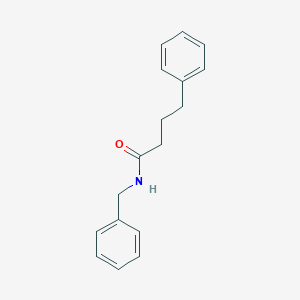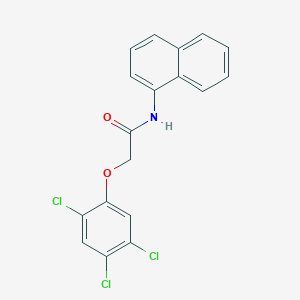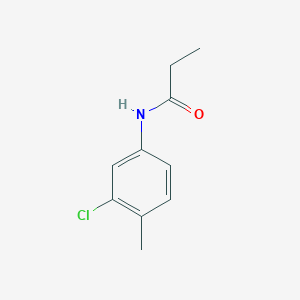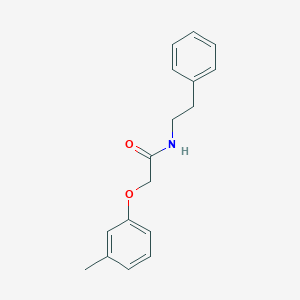
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide, also known as MPPEA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPPEA is a member of the amide class of compounds and is a derivative of phenethylamine.
Wirkmechanismus
The exact mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is not yet fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemische Und Physiologische Effekte
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that it is relatively easy to synthesize and can be obtained in its pure form. This makes it a useful compound for laboratory experiments. However, one limitation of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is that its mechanism of action is not yet fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
Zukünftige Richtungen
There are a number of future directions for research on 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the neuroprotective effects of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide and its potential use in the treatment of these diseases. Another area of interest is the potential use of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide in the treatment of depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide and its potential use in the treatment of these disorders.
Synthesemethoden
The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide involves the reaction of 3-methylphenol with 2-phenylethylamine in the presence of acetic anhydride. The resulting product is then purified through recrystallization to obtain 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide in its pure form. The synthesis of 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has been found to have potential applications in scientific research. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
CAS-Nummer |
5941-26-4 |
|---|---|
Produktname |
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide |
Molekularformel |
C17H19NO2 |
Molekulargewicht |
269.34 g/mol |
IUPAC-Name |
2-(3-methylphenoxy)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14-6-5-9-16(12-14)20-13-17(19)18-11-10-15-7-3-2-4-8-15/h2-9,12H,10-11,13H2,1H3,(H,18,19) |
InChI-Schlüssel |
SNTMHZKUOVRGFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



